molecular formula C11H15N3O B6179568 1-(2-methylphenyl)-4-nitrosopiperazine CAS No. 2751615-89-9

1-(2-methylphenyl)-4-nitrosopiperazine

Cat. No. B6179568
CAS RN: 2751615-89-9
M. Wt: 205.3
InChI Key:
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Description

1-(2-Methylphenyl)-4-nitrosopiperazine (MPNP) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the nitrosopiperazine family, which is a group of compounds that have a nitrogen-containing piperazine ring structure. MPNP is known to have a variety of biochemical and physiological effects, and its structure can be used to synthesize other compounds with similar properties.

Scientific Research Applications

1-(2-methylphenyl)-4-nitrosopiperazine has been studied for its potential applications in scientific research. It has been investigated as a potential drug delivery system due to its ability to penetrate cell membranes and release its payload in a controlled manner. It has also been studied as a potential anticancer agent, as it has been shown to induce apoptosis in tumor cells. In addition, 1-(2-methylphenyl)-4-nitrosopiperazine has been investigated as a potential treatment for neurodegenerative diseases, as it has been shown to protect neurons from oxidative damage.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-4-nitrosopiperazine is not fully understood, but it is believed to involve the inhibition of protein kinases and the stimulation of protein phosphatases. It is also believed to interact with certain receptor sites on the cell membrane, which allows it to penetrate the cell membrane and release its payload. In addition, 1-(2-methylphenyl)-4-nitrosopiperazine has been shown to activate certain pathways, such as the MAPK pathway, which can lead to apoptosis in tumor cells.
Biochemical and Physiological Effects
1-(2-methylphenyl)-4-nitrosopiperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinases, and to activate certain pathways, such as the MAPK pathway. It has also been shown to induce apoptosis in tumor cells, to reduce oxidative damage to neurons, and to protect cells from a variety of toxins.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(2-methylphenyl)-4-nitrosopiperazine for laboratory experiments is its ability to penetrate cell membranes and release its payload in a controlled manner. This allows for more precise control of the experiment and can lead to more accurate results. However, there are some limitations to using 1-(2-methylphenyl)-4-nitrosopiperazine, such as the fact that it is not very stable and can degrade over time. In addition, it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

As 1-(2-methylphenyl)-4-nitrosopiperazine has many potential applications in scientific research, there are many potential future directions that could be explored. One potential direction is to investigate the potential of 1-(2-methylphenyl)-4-nitrosopiperazine as a drug delivery system, as it has been shown to be able to penetrate cell membranes and release its payload in a controlled manner. Another potential direction is to investigate the potential of 1-(2-methylphenyl)-4-nitrosopiperazine as an anticancer agent, as it has been shown to induce apoptosis in tumor cells. In addition, further research could be done to investigate the potential of 1-(2-methylphenyl)-4-nitrosopiperazine as a treatment for neurodegenerative diseases, as it has been shown to protect neurons from oxidative damage. Finally, further research could be done to investigate the potential of 1-(2-methylphenyl)-4-nitrosopiperazine in other applications, such as in the treatment of infectious diseases.

Synthesis Methods

1-(2-methylphenyl)-4-nitrosopiperazine can be synthesized using a variety of methods, including the “Vilsmeier-Haack reaction”, the “Suzuki-Miyaura coupling”, and the “Friedel-Crafts alkylation”. The Vilsmeier-Haack reaction is the most commonly used method and involves the reaction of an aldehyde or ketone with phosphorus oxychloride and dimethylformamide in the presence of a base. The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound, and the Friedel-Crafts alkylation is a reaction of an aromatic compound with an alkyl halide in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-methylphenyl)-4-nitrosopiperazine involves the nitrosation of 1-(2-methylphenyl)piperazine using a nitrosating agent.", "Starting Materials": [ "1-(2-methylphenyl)piperazine", "Nitrosating agent (e.g. sodium nitrite, nitric acid)" ], "Reaction": [ "1. Dissolve 1-(2-methylphenyl)piperazine in a suitable solvent (e.g. ethanol, methanol).", "2. Add the nitrosating agent slowly to the solution while stirring at a low temperature (e.g. 0-5°C).", "3. Continue stirring the reaction mixture for a period of time (e.g. 1-2 hours) at the same temperature.", "4. Quench the reaction by adding a suitable reagent (e.g. sodium sulfite, sodium thiosulfate) to destroy excess nitrosating agent.", "5. Isolate the product by filtration or extraction with a suitable solvent (e.g. dichloromethane, ethyl acetate).", "6. Purify the product by recrystallization or chromatography (e.g. silica gel column chromatography)." ] }

CAS RN

2751615-89-9

Product Name

1-(2-methylphenyl)-4-nitrosopiperazine

Molecular Formula

C11H15N3O

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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